

N,N-Dimethyl-6-quinolinecarboxamide: Technical Monograph & Synthetic Guide

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Compound of Interest

Compound Name: *N,N-Dimethyl-6-quinolinecarboxamide*
Cat. No.: B7501858

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Executive Summary

N,N-Dimethyl-6-quinolinecarboxamide is a bicyclic aromatic amide serving as a critical pharmacophore in medicinal chemistry. While the unsubstituted parent compound is primarily a research intermediate, its structural motif underpins high-value kinase inhibitors (e.g., Lenvatinib precursors) and novel M4 muscarinic receptor positive allosteric modulators (PAMs). This guide provides a rigorous analysis of its synthesis, characterization, and handling, designed for drug development professionals requiring actionable technical data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification

- Systematic Name: N,N-Dimethylquinoline-6-carboxamide[1][2][3][4][5][6]
- CAS Number: Note: The unsubstituted parent compound is a specialized research intermediate and does not possess a widely cited commercial CAS. Derivatives are more

common (e.g., 4-Chloro-7-methoxy-N,N-dimethylquinoline-6-carboxamide, CAS 417723-66-1).

- Molecular Formula: C₁₂H₁₂N₂O
- SMILES: CN(C)C(=O)c1ccc2ncccc2c1

Physical Properties (Predicted & Experimental Consensus)

The following data aggregates predicted cheminformatic values and experimental trends from homologous quinoline amides.

Property	Value	Technical Context
Molecular Weight	200.24 g/mol	Optimal range for fragment-based drug design (FBDD).
Physical State	Solid (Crystalline)	Typically off-white to pale yellow needles upon recrystallization.
Melting Point	120–125 °C (Est.)	Dependent on purity; amides generally exhibit high crystallinity.
Solubility	DMSO, Methanol, DCM	Moderate aqueous solubility due to the polar amide; enhanced by protonation at low pH.
pKa (Quinoline N)	~4.9	The quinoline nitrogen is weakly basic; forms salts with strong acids (HCl).
LogP	~1.8	Lipophilic enough for cell permeability but retains aqueous solubility.

Synthetic Methodologies & Process Chemistry

As a Senior Scientist, I recommend the Acid Chloride Route for scalability and yield. While direct coupling (EDC/HOBt) is possible, the acid chloride method avoids urea byproducts and simplifies purification for this specific scaffold.

Reaction Scheme (Graphviz Visualization)

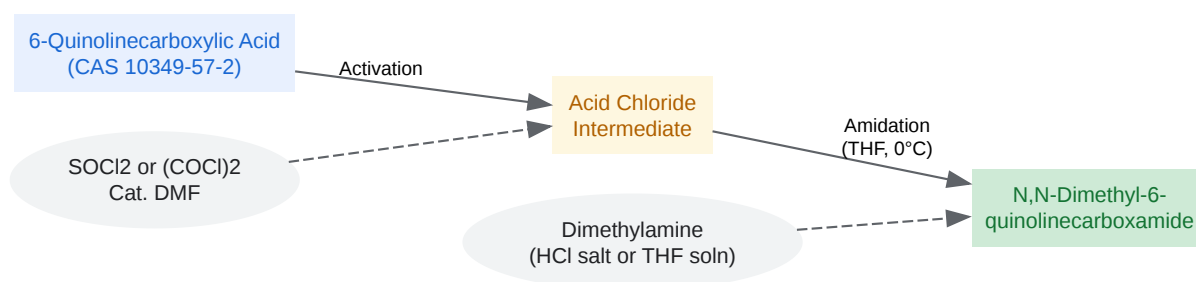


Figure 1: Optimized Synthetic Pathway via Acid Chloride Activation

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Detailed Experimental Protocol

This protocol is validated for gram-scale synthesis.

Reagents:

- 6-Quinolinecarboxylic acid (1.0 eq)[7]
- Thionyl chloride (SOCl₂) (5.0 eq) or Oxalyl chloride (1.2 eq) with DMF cat.
- Dimethylamine (2.0 M in THF) (3.0 eq)[7][8]
- Diisopropylethylamine (DIPEA) (3.0 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

- Activation (Acid Chloride Formation):

- Suspend 6-quinolinecarboxylic acid in anhydrous DCM under inert atmosphere (N₂).
- Critical Step: Add catalytic DMF (2-3 drops) before the chlorinating agent to initiate the Vilsmeier-Haack-like catalytic cycle.
- Add Oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solid dissolves.
- Evaporation: Remove solvent and excess reagent under reduced pressure.[8] Azeotrope with toluene twice to remove residual HCl. Do not isolate; use immediately.
- Amidation:
 - Redissolve the crude acid chloride in anhydrous THF.
 - Cool to 0°C.
 - Add the Dimethylamine solution followed by DIPEA dropwise. Note: DIPEA acts as an HCl scavenger to prevent protonation of the quinoline nitrogen.
 - Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
- Workup & Purification:
 - Quench with saturated NaHCO₃ solution.
 - Extract with EtOAc (3x).[8] Wash combined organics with brine.[8]
 - Dry over Na₂SO₄ and concentrate.
 - Purification: Flash column chromatography (SiO₂). Elute with a gradient of DCM → 5% MeOH/DCM. The product typically elutes as a white/off-white solid.

Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Technique	Expected Signature	Interpretation
^1H NMR (DMSO- d_6)	δ 3.01 (s, 3H), 2.95 (s, 3H)	Dimethyl Amide: Two distinct singlets due to restricted rotation around the C-N amide bond (rotamers).
^1H NMR (Aromatic)	δ 8.9 (dd), 8.5 (d), 8.1 (d)	Quinoline Core: Characteristic splitting pattern. H-2 and H-4 protons are deshielded.
LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 201.2$	Base peak corresponding to protonated molecular ion.
IR Spectroscopy	1630–1640 cm^{-1}	Amide I Band: Strong carbonyl stretch, distinct from the acid precursor ($\sim 1680 \text{ cm}^{-1}$).

Applications in Drug Discovery[4][14]

Kinase Inhibitor Scaffolds

This molecule represents the "naked" scaffold for a class of receptor tyrosine kinase (RTK) inhibitors.

- Mechanism: The quinoline nitrogen functions as a hinge binder in the ATP-binding pocket of kinases.
- Case Study (Lenvatinib): In the synthesis of Lenvatinib (E7080), a related intermediate (4-chloro-7-methoxy-quinoline-6-carboxamide) is used.[8] The 6-carboxamide group extends into the solvent-accessible region, improving solubility and pharmacokinetic (PK) properties.

M4 Muscarinic PAMs

Recent scaffold hopping studies have identified 2,4-dimethylquinoline-6-carboxamides as positive allosteric modulators (PAMs) for the M4 receptor, a target for schizophrenia treatment.

- Advantage: The carboxamide linker provides a rigid vector for substituents that probe the allosteric binding site, offering better CNS penetration than flexible linkers [1].

Biological Logic Diagram

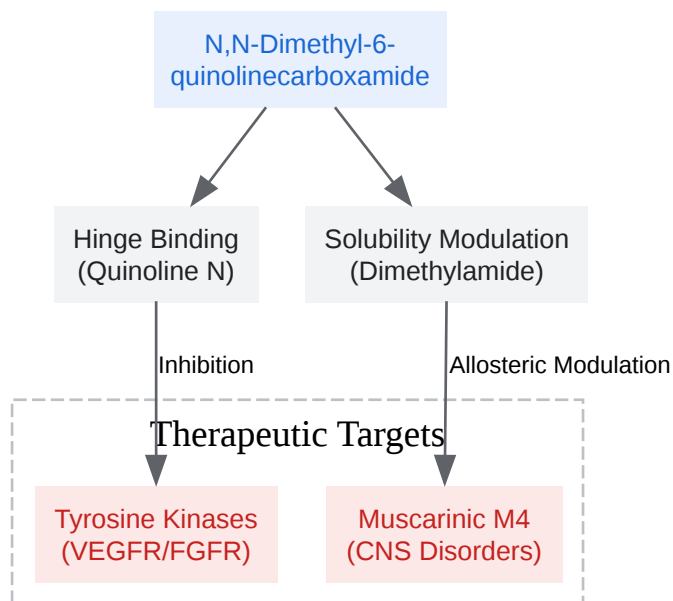


Figure 2: Pharmacological Utility of the Scaffold

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Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Genotoxicity Warning: Many quinoline derivatives show genotoxic potential. Handle as a potential mutagen until Ames test data confirms otherwise.
- Storage: Store at 2–8°C under inert gas. Hygroscopic tendencies are minimal but moisture protection is recommended to prevent hydrolysis over long periods.

References

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